molecular formula C23H20N2O5S B4647984 4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate

4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate

Cat. No. B4647984
M. Wt: 436.5 g/mol
InChI Key: OTISZTFPKNUTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate, also known as NTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a fluorescent probe for biological imaging. This molecule has unique properties that make it an ideal candidate for this application, including its high quantum yield, photostability, and specificity for certain biomolecules.

Mechanism of Action

4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate works by binding to specific biomolecules, resulting in a change in its fluorescence properties. This change in fluorescence can be detected using various imaging techniques, allowing for the visualization of these biomolecules in living cells and tissues.
Biochemical and Physiological Effects:
4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate has been shown to have minimal biochemical and physiological effects on living cells and tissues, making it a safe and effective tool for biological imaging. It does not interfere with cellular processes or cause significant toxicity, making it an ideal candidate for long-term imaging studies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate for biological imaging include its high quantum yield, photostability, and specificity for certain biomolecules. However, there are some limitations to its use, including the need for specialized imaging equipment and the potential for non-specific binding to other biomolecules.

Future Directions

There are several future directions for the use of 4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate in scientific research, including the development of new imaging techniques that utilize its unique properties, the exploration of its potential use as a therapeutic agent, and the investigation of its interactions with various biomolecules. Additionally, further research is needed to fully understand the limitations and potential applications of this molecule in biological imaging.

Scientific Research Applications

4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate has been used extensively in scientific research as a fluorescent probe for imaging various biomolecules, including proteins, nucleic acids, and lipids. Its high quantum yield and photostability make it an ideal candidate for this application, as it allows for long-term imaging without significant loss of signal intensity.

properties

IUPAC Name

[4-(4-nitrophenyl)sulfanylphenyl]methyl 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c26-22(14-17-4-2-1-3-5-17)24-15-23(27)30-16-18-6-10-20(11-7-18)31-21-12-8-19(9-13-21)25(28)29/h1-13H,14-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTISZTFPKNUTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.